1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene
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Overview
Description
1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is an organic compound characterized by the presence of fluorine and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 4-fluorothiophenol in the presence of a base, such as sodium hydroxide, to form the intermediate 4-{[(4-fluorophenyl)sulfanyl]methyl}benzene. This intermediate is then reacted with another equivalent of 4-fluorobenzyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets in biological systems. The compound’s fluorine atoms and sulfanyl groups can form specific interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-fluoro-4-(methylsulfinyl)benzene
- 1-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
- 4-fluorobiphenyl
- ®-(+)-Methyl p-tolyl sulfoxide
Uniqueness
1-fluoro-4-{[(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is unique due to its specific arrangement of fluorine and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,4-bis[(4-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2S2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUWCTORPHCMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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